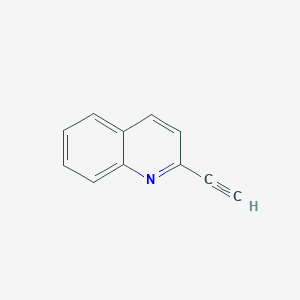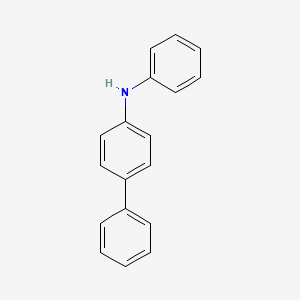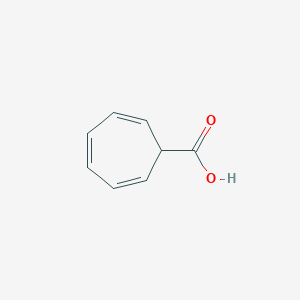
5-Désoxyentérocine
Vue d'ensemble
Description
La déoxyentérocine est un produit naturel polycétide de type II dérivé du genre Streptomyces. Il s’agit d’un analogue structurel de l’entérocine, caractérisé par son noyau tricyclique non aromatique unique en cage.
Applications De Recherche Scientifique
La déoxyentérocine a plusieurs applications en recherche scientifique, notamment :
Mécanisme D'action
Le mécanisme d’action de la déoxyentérocine implique son interaction avec des cibles et des voies moléculaires spécifiques :
Cibles moléculaires : La déoxyentérocine cible la protéine bêta-amyloïde, inhibant sa fibrillation, ce qui est pertinent dans la recherche sur la maladie d’Alzheimer.
Voies impliquées : Les effets du composé sont médiés par sa structure tricyclique unique en cage, qui lui permet d’interagir avec et d’inhiber des protéines et des enzymes spécifiques.
Composés similaires :
Entérocine : Le composé parent de la déoxyentérocine, avec une structure de base similaire mais des groupes fonctionnels différents.
Wailupemycin A-C : Analogues naturels de l’entérocine, identifiés par spectrométrie de masse en tandem.
Unicité de la déoxyentérocine : La déoxyentérocine est unique en raison de ses modifications structurelles spécifiques, qui confèrent des activités biologiques et des propriétés chimiques distinctes par rapport à ses analogues .
Analyse Biochimique
Biochemical Properties
Deoxyenterocin plays a crucial role in biochemical reactions, particularly in its interactions with various enzymes, proteins, and other biomolecules. It inhibits the growth of several bacterial strains, including Staphylococcus aureus, Klebsiella pneumoniae, and Vibrio percolans, at a concentration of 500 μg/mL . Additionally, Deoxyenterocin inhibits the cytopathic effect of the influenza A H1N1 virus by 60.6% at a concentration of 50 μg/mL . It also prevents hydrogen peroxide-induced decreases in glutathione levels and mitochondrial membrane potential in mouse primary cortical neuronal cultures at a concentration of 1 μM .
Cellular Effects
Deoxyenterocin influences various cellular processes and functions. It has been shown to inhibit bacterial cell growth and division, leading to cell death . In mammalian cells, Deoxyenterocin prevents oxidative stress-induced damage by maintaining glutathione levels and mitochondrial membrane potential . This compound also affects cell signaling pathways and gene expression, contributing to its antiviral and antioxidant properties .
Molecular Mechanism
The molecular mechanism of Deoxyenterocin involves its interaction with specific enzymes and biomolecules. It is known to inhibit the activity of certain bacterial enzymes, leading to the disruption of essential cellular processes . Deoxyenterocin also interacts with viral proteins, preventing the replication and spread of viruses . Additionally, it modulates oxidative stress pathways by maintaining glutathione levels and protecting mitochondrial function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Deoxyenterocin have been observed to change over time. The compound is relatively stable under recommended storage conditions . Long-term studies have shown that Deoxyenterocin maintains its biological activity over extended periods, although some degradation may occur . In vitro and in vivo studies have demonstrated that Deoxyenterocin continues to exert its antibacterial, antiviral, and antioxidant effects over time .
Dosage Effects in Animal Models
The effects of Deoxyenterocin vary with different dosages in animal models. At lower doses, Deoxyenterocin effectively inhibits bacterial growth and viral replication without causing significant toxicity . At higher doses, some adverse effects, such as cytotoxicity and oxidative stress, have been observed . It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
Deoxyenterocin is involved in several metabolic pathways, including those related to its antibiotic and antioxidant properties. It interacts with enzymes such as polyketide synthases and flavoproteins, which play a role in its biosynthesis and activity . Deoxyenterocin also affects metabolic flux and metabolite levels, contributing to its diverse biological activities .
Transport and Distribution
Within cells and tissues, Deoxyenterocin is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target cells, enhancing its biological effects . The compound’s distribution is influenced by factors such as concentration, cellular environment, and the presence of other biomolecules .
Subcellular Localization
Deoxyenterocin exhibits specific subcellular localization, which is crucial for its activity and function. It is directed to particular cellular compartments, such as the mitochondria and cytoplasm, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing Deoxyenterocin to these compartments, ensuring its proper localization and function .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse totale de la déoxyentérocine a été réalisée à partir du pentane-1,3,5-triol. La synthèse comprend 16 étapes dans la séquence linéaire la plus longue, avec un rendement global de 0,2 %. Les étapes clés comprennent :
- Deux réactions aldoliques aux deux extrémités du squelette C5.
- Une réaction d’hydroxylation diastéréosélective.
- Une réaction aldolique intramoléculaire biomimétique double comme étape finale .
Méthodes de production industrielle : Les progrès des méthodes biotechnologiques, telles que l’isolement guidé par le génome et l’ingénierie des espèces Streptomyces, peuvent offrir des voies potentielles pour une production à grande échelle .
Analyse Des Réactions Chimiques
Types de réactions : La déoxyentérocine subit diverses réactions chimiques, notamment :
Réactions aldoliques : Les étapes clés de sa synthèse impliquent des réactions aldoliques pour former la structure de base.
Hydroxylation : L’hydroxylation diastéréosélective est cruciale pour l’introduction de groupes fonctionnels.
Réaction aldolique intramoléculaire : Cette réaction biomimétique forme le noyau tricyclique final.
Réactifs et conditions courants :
Réactions aldoliques : Impliquent généralement des bases telles que le diisopropylamidure de lithium (LDA) ou l’hydroxyde de sodium (NaOH).
Hydroxylation : Utilise souvent des agents oxydants tels que le tétroxyde d’osmium (OsO4) ou le permanganate de potassium (KMnO4).
Réaction aldolique intramoléculaire : Nécessite des conditions spécifiques pour faciliter la formation du noyau tricyclique, impliquant souvent la chaleur et des catalyseurs.
Principaux produits : Le principal produit de ces réactions est la déoxyentérocine elle-même, avec divers intermédiaires formés pendant le processus de synthèse .
Comparaison Avec Des Composés Similaires
Enterocin: The parent compound of deoxyenterocin, with a similar core structure but different functional groups.
Wailupemycin A-C: Natural analogs of enterocin, identified by tandem mass spectrometry.
Uniqueness of Deoxyenterocin: Deoxyenterocin is unique due to its specific structural modifications, which confer distinct biological activities and chemical properties compared to its analogs .
Propriétés
IUPAC Name |
(1S,2S,3S,6S,8R,9S)-2-benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O9/c1-29-12-7-14(31-15(23)8-12)17-20(26)9-13-10-21(17,27)22(28,19(25)30-13)18(20)16(24)11-5-3-2-4-6-11/h2-8,13,17-18,26-28H,9-10H2,1H3/t13-,17-,18-,20-,21+,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKCEZMWSNDCMR-SAKMHLFVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)OC(=C1)C2C3(CC4CC2(C(C3C(=O)C5=CC=CC=C5)(C(=O)O4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=O)OC(=C1)[C@H]2[C@]3(C[C@H]4C[C@@]2([C@@]([C@H]3C(=O)C5=CC=CC=C5)(C(=O)O4)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological origin of deoxyenterocin?
A1: Deoxyenterocin, also known as 5-deoxyenterocin, is a natural product isolated from the marine bacterium Streptomyces maritimus. [, ] This bacterium was originally discovered in marine sediment. []
Q2: How is deoxyenterocin biosynthesized?
A2: Deoxyenterocin is produced via a complex biosynthetic pathway involving polyketide synthases and tailoring enzymes. A key enzyme in this process is EncM, a unique flavoprotein responsible for several crucial steps. These steps include an oxidative C-C rearrangement resembling a Favorskii rearrangement, two aldol condensations, and two heterocycle formations. [] The methyltransferase EncK is responsible for adding a methyl group to the pyrone ring, distinguishing deoxyenterocin from its precursor, desmethyl-5-deoxyenterocin. []
Q3: Can deoxyenterocin be produced through methods other than isolation from Streptomyces maritimus?
A3: Yes, researchers have successfully achieved the total synthesis of (-)-5-deoxyenterocin in the lab. [] This complex process involved 16 steps and used (-)-menthone as a chiral starting material to control stereochemistry. [] Additionally, scientists have explored in vitro multienzyme synthesis using modified substrates, generating various deoxyenterocin and wailupemycin analogs. []
Q4: What are the challenges associated with the late-stage functionalization of deoxyenterocin?
A4: While researchers successfully applied various C-H functionalization protocols to the structurally similar compound (3aR)-(+)-scerolide, they found that (-)-5-deoxyenterocin resisted selective functionalization. [] This suggests potential limitations in modifying the deoxyenterocin structure for further research.
Q5: Have any studies investigated the structure-activity relationship (SAR) of deoxyenterocin?
A5: While there isn't specific research focusing solely on the SAR of deoxyenterocin, studies have explored the biosynthesis of unnatural analogs. [] By modifying the substrates used by the enterocin biosynthesis enzymes, researchers generated 24 unnatural 5-deoxyenterocin and wailupemycin F and G analogues. [] This approach highlights the potential for manipulating the biosynthetic pathway to understand the relationship between structure and activity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Acetonitrile, [(4-nitrophenyl)thio]-](/img/structure/B1355109.png)




![4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1355127.png)

![3,12-Diaza-6,9-diazoniadispiro[5.2.5.2]hexadecane dichloride](/img/structure/B1355130.png)

